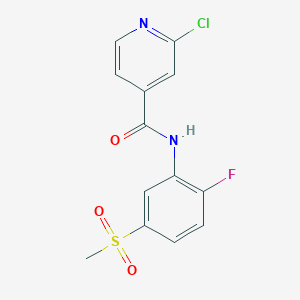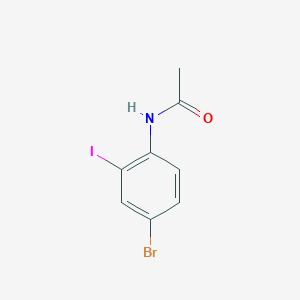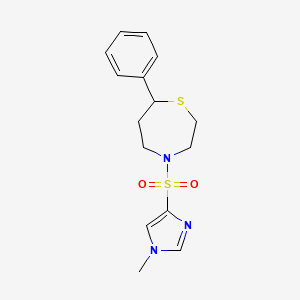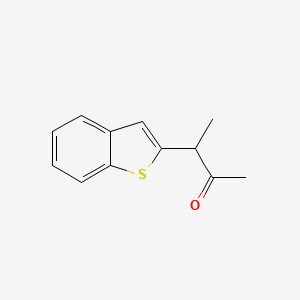![molecular formula C15H15ClO B2939401 (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol CAS No. 1573000-28-8](/img/structure/B2939401.png)
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol” is a complex organic compound. The “biphenyl” part of the name suggests that it contains a structure known as biphenyl, which consists of two benzene rings connected by a single bond . The “chloropropan-2-ol” part suggests that it also contains a three-carbon chain with a chlorine atom and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the chloropropan-2-ol group. The biphenyl group would contribute to the aromaticity of the compound, while the chloropropan-2-ol group would introduce elements of chirality .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the biphenyl group might influence the compound’s solubility, melting point, and boiling point .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study explored the synthesis and structure-activity relationship of various compounds, including derivatives similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, as potential anticancer agents. They discovered a compound that induced apoptosis in breast and colorectal cancer cell lines, providing insights into the design of new therapeutic agents (Zhang et al., 2005).
Environmental Impact Studies
Research on the aqueous chlorination of atenolol, a drug structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealed unique chlorination products and their phytotoxic effects. This study contributes to understanding the environmental impact of similar compounds (DellaGreca et al., 2009).
Antimalarial Activity
A series of compounds, including those structurally similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were synthesized and evaluated for antimalarial activity. The study found correlations between molecular structure and antimalarial potency, contributing to the development of new antimalarial drugs (Werbel et al., 1986).
Chiroptical Properties
The solvent-induced chiroptical properties of optically active compounds, similar in structure to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were investigated. This research provides valuable insights into the design of chiral materials for various applications (Goto et al., 2002).
Synthesis and Biological Properties
A study focused on the synthesis and biological properties of compounds structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealing their anticonvulsive and cholinolytic activities. This research contributes to the development of new therapeutic agents (Papoyan et al., 2011).
Tyrosinase Inhibition
Research on biphenyl ester derivatives, including compounds similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, demonstrated significant anti-tyrosinase activities. These findings are crucial for developing treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)



![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)


